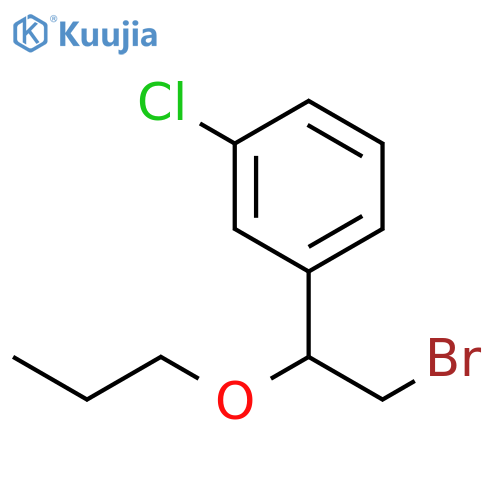Cas no 1247620-28-5 (1-(2-bromo-1-propoxyethyl)-3-chlorobenzene)

1247620-28-5 structure
商品名:1-(2-bromo-1-propoxyethyl)-3-chlorobenzene
1-(2-bromo-1-propoxyethyl)-3-chlorobenzene 化学的及び物理的性質
名前と識別子
-
- Benzene, 1-(2-bromo-1-propoxyethyl)-3-chloro-
- 1-(2-Bromo-1-propoxyethyl)-3-chlorobenzene
- CS-0299780
- 1247620-28-5
- EN300-1133224
- AKOS011393590
- 1-(2-bromo-1-propoxyethyl)-3-chlorobenzene
-
- インチ: 1S/C11H14BrClO/c1-2-6-14-11(8-12)9-4-3-5-10(13)7-9/h3-5,7,11H,2,6,8H2,1H3
- InChIKey: BHYMDDIZQTUTJR-UHFFFAOYSA-N
- ほほえんだ: C1(C(OCCC)CBr)=CC=CC(Cl)=C1
計算された属性
- せいみつぶんしりょう: 275.99166g/mol
- どういたいしつりょう: 275.99166g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 14
- 回転可能化学結合数: 5
- 複雑さ: 154
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.9
- トポロジー分子極性表面積: 9.2Ų
じっけんとくせい
- 密度みつど: 1.360±0.06 g/cm3(Predicted)
- ふってん: 296.4±25.0 °C(Predicted)
1-(2-bromo-1-propoxyethyl)-3-chlorobenzene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1133224-10g |
1-(2-bromo-1-propoxyethyl)-3-chlorobenzene |
1247620-28-5 | 95% | 10g |
$3315.0 | 2023-10-26 | |
| Enamine | EN300-1133224-2.5g |
1-(2-bromo-1-propoxyethyl)-3-chlorobenzene |
1247620-28-5 | 95% | 2.5g |
$1509.0 | 2023-10-26 | |
| Enamine | EN300-1133224-0.05g |
1-(2-bromo-1-propoxyethyl)-3-chlorobenzene |
1247620-28-5 | 95% | 0.05g |
$647.0 | 2023-10-26 | |
| Enamine | EN300-1133224-0.1g |
1-(2-bromo-1-propoxyethyl)-3-chlorobenzene |
1247620-28-5 | 95% | 0.1g |
$678.0 | 2023-10-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1370450-500mg |
1-(2-Bromo-1-propoxyethyl)-3-chlorobenzene |
1247620-28-5 | 98% | 500mg |
¥20844.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1370450-50mg |
1-(2-Bromo-1-propoxyethyl)-3-chlorobenzene |
1247620-28-5 | 98% | 50mg |
¥21060.00 | 2024-08-09 | |
| Enamine | EN300-1133224-1g |
1-(2-bromo-1-propoxyethyl)-3-chlorobenzene |
1247620-28-5 | 95% | 1g |
$770.0 | 2023-10-26 | |
| Enamine | EN300-1133224-0.25g |
1-(2-bromo-1-propoxyethyl)-3-chlorobenzene |
1247620-28-5 | 95% | 0.25g |
$708.0 | 2023-10-26 | |
| Enamine | EN300-1133224-5g |
1-(2-bromo-1-propoxyethyl)-3-chlorobenzene |
1247620-28-5 | 95% | 5g |
$2235.0 | 2023-10-26 | |
| Enamine | EN300-1133224-1.0g |
1-(2-bromo-1-propoxyethyl)-3-chlorobenzene |
1247620-28-5 | 1g |
$0.0 | 2023-06-09 |
1-(2-bromo-1-propoxyethyl)-3-chlorobenzene 関連文献
-
Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557
-
Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914
-
Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538
-
Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564
-
Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395
1247620-28-5 (1-(2-bromo-1-propoxyethyl)-3-chlorobenzene) 関連製品
- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)
- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)
- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)
- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)
- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)
- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)
- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)
- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)
- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)
- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)
推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
